GLS1 Inhibitor
Overview
Description
GLS1 Inhibitor is an inhibitor of glutaminase 1 (GLS1), a metabolic enzyme that plays a significant role in glutaminolysis . It inhibits the growth of NCI H1703 non-small cell lung cancer (NSCLC) cells in vitro and reduces tumor growth . GLS1 inhibitor also increases tumor levels of glutamine and decreases tumor levels of glutamate and aspartate .
Synthesis Analysis
The synthesis of GLS1 inhibitors involves complex biochemical processes. For instance, one study reported the use of docking simulations based on the complex crystal structure of GLS1 and its inhibitor CB-839 . They synthesized 27 thiadiazole derivatives in an effort to obtain a more potent GLS1 inhibitor .
Molecular Structure Analysis
The molecular structure of GLS1 inhibitors has been studied extensively. A promising candidate molecule, 13b (LL202), was identified with robust GLS1 inhibitory activity (IC50 = 6 nM) and high GLS1 binding affinity (SPR, Kd = 24 nM; ITC, Kd = 37 nM) . The X-ray crystal structure of the 13b-GLS1 complex was resolved, revealing a unique binding mode and providing a novel structural scaffold for GLS1 allosteric inhibitors .
Chemical Reactions Analysis
The chemical reactions involving GLS1 inhibitors are complex and involve multiple steps. For instance, GLS1 inhibitors block the conversion of glutamine to glutamate, disabling the conversion of glutamate into α-ketoglutarate by glutamate dehydrogenase . This process normally enters the TCA cycle to provide energy and bio-precursors for cancer cell growth .
Scientific Research Applications
Lupus and Autoimmune Encephalomyelitis Treatment : GLS1 inhibitors like BPTES have shown potential in treating systemic lupus erythematosus (SLE) and experimental autoimmune encephalomyelitis (EAE). They work by reducing glycolysis and suppressing Th17 development, thereby ameliorating lupus-like diseases (Kono et al., 2019).
Cancer Therapy : GLS1 inhibitors are being explored in cancer therapy, particularly for cancers that show glutamine dependency. However, they face challenges such as resistance due to upregulated compensatory pathways for glutamate production (Nabi et al., 2018).
Development of Fluorescent Probes for Cancer Research : Novel fluorescent probes targeting the allosteric binding site of GLS1 have been synthesized, aiding in the easy and fast screening of allosteric inhibitors for cancer research (Xu et al., 2019).
Colorectal Cancer Treatment : The expression of GLS1 is significantly increased in colorectal cancer, suggesting its role in tumorigenesis and potential as a therapeutic target (Huang et al., 2014).
Ovarian Cancer Treatment : GLS1 inhibitors, like compound 968, show promise in treating ovarian cancer by inhibiting cell proliferation and inducing apoptosis (Yuan et al., 2016).
Antileukemic Activity : In acute myeloid leukemia (AML), GLS1 inhibitors reduce oxidative phosphorylation, leading to proliferation arrest and apoptosis, showing potential for AML treatment (Jacque et al., 2015).
Pulmonary Fibrosis Treatment : GLS1 inhibitors have shown therapeutic efficacy in treating pulmonary fibrosis, both in animal models and potentially in humans, by attenuating aberrant cellular metabolism in lung fibroblasts (Cui et al., 2019).
Future Directions
properties
IUPAC Name |
(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQLQDLJJUAEGT-ZBFHGGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GLS1 Inhibitor |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.